N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-methoxyphenyl)ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(3-methoxyphenyl)ethanediamide is a diamide derivative featuring a benzodioxolylmethyl group and a 3-methoxyphenyl moiety. The benzodioxole group contributes to π-π stacking interactions, while the ethanediamide backbone enables hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-4-2-3-12(8-13)19-17(21)16(20)18-9-11-5-6-14-15(7-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDOPAWLFYLWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethanediamide backbone undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
| Reagents | Conditions | Products | Source |
|---|---|---|---|
| H₂SO₄ (1–3 M) | 80–100°C, 6–12 hrs | 2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid + 3-methoxyaniline | |
| NaOH (2–5 M) | 60–80°C, 4–8 hrs | Sodium salt of 2-(1,3-benzodioxol-5-ylmethylamino)acetate + 3-methoxyaniline |
Hydrolysis kinetics depend on pH and temperature, with acidic conditions favoring faster cleavage of the amide bond.
Alkylation Reactions
The secondary amine in the ethanediamide structure participates in alkylation, forming tertiary amines.
| Reagents | Conditions | Products | Source |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 50°C, 24 hrs | N-Methylated derivative | |
| C₂H₅Br, NaH | THF, 0°C → RT, 12 hrs | N-Ethylated derivative |
Alkylation efficiency is influenced by steric hindrance from the benzodioxole and methoxyphenyl groups.
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides to form substituted amides.
| Reagents | Conditions | Products | Source |
|---|---|---|---|
| Acetyl chloride, pyridine | CH₂Cl₂, 0°C → RT, 6 hrs | N-Acetylated derivative | |
| Benzoyl chloride, Et₃N | THF, RT, 8 hrs | N-Benzoylated derivative |
Acylation proceeds selectively at the less sterically hindered amine site adjacent to the benzodioxole group.
Nucleophilic Aromatic Substitution
The methoxyphenyl group undergoes electrophilic substitution under controlled conditions.
| Reagents | Conditions | Products | Source |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 1 hr | Nitro-substituted derivative (meta to methoxy) | |
| Br₂, FeBr₃ | CHCl₃, RT, 2 hrs | Bromo-substituted derivative (para to methoxy) |
The methoxy group directs substitution to the meta and para positions, with para dominance under Friedel-Crafts conditions.
Catalytic Coupling Reactions
Transition-metal-catalyzed coupling modifies the benzodioxole aromatic system.
| Reagents | Conditions | Products | Source |
|---|---|---|---|
| Pd(PPh₃)₄, arylboronic acid | Dioxane/H₂O, 80°C, 12 hrs | Biaryl-coupled derivative | |
| CuI, propargyl bromide | DMF, 60°C, 24 hrs | Alkyne-functionalized derivative |
Copper-catalyzed borylation (e.g., using B₂pin₂) has been applied to similar quinone methides, suggesting potential applicability to this compound’s benzodioxole system .
Stability Under Oxidative Conditions
The benzodioxole ring is susceptible to oxidative cleavage, particularly under strong oxidizing agents:
| Reagents | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄, H₂O | 100°C, 3 hrs | Cleavage to catechol derivatives | |
| H₂O₂, FeSO₄ | RT, 24 hrs | Partial oxidation to quinone |
Structural and Mechanistic Insights
Key factors influencing reactivity:
-
Steric Effects : Bulky substituents on the benzodioxole and methoxyphenyl groups limit access to the amide nitrogen.
-
Electronic Effects : The methoxy group activates the phenyl ring for electrophilic substitution, while the benzodioxole’s electron-rich nature enhances its oxidative lability .
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates in alkylation and acylation.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-methoxyphenyl)ethanediamide exhibit significant anticancer properties. Studies have demonstrated that derivatives of benzodioxole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Antioxidant Properties
The compound has been studied for its antioxidant activities. The presence of the benzodioxole structure is linked to the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage, such as neurodegenerative disorders .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of benzodioxole derivatives. This compound has shown potential in mitigating neuronal damage in models of neurodegeneration. This is attributed to its ability to modulate neurotransmitter systems and reduce inflammation within the central nervous system .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism likely involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it suitable for use as a semiconductor material .
Dye Applications
The compound may also serve as a precursor for synthesizing dyes or fluorescent materials due to the presence of conjugated systems within its structure. This application is particularly relevant in industries focused on textiles and imaging technologies .
Case Studies and Research Findings
Several case studies have documented the effects of similar compounds:
- Anticancer Studies : A study evaluated a series of benzodioxole derivatives for their cytotoxic effects on various cancer cell lines, revealing promising results with some compounds exhibiting IC50 values in the low micromolar range .
- Neuroprotection : Research involving animal models demonstrated that administration of benzodioxole derivatives led to improved cognitive function and reduced markers of neuroinflammation following induced neurotoxic injury .
- Antimicrobial Testing : In vitro tests showed that certain derivatives significantly inhibited the growth of Gram-positive bacteria, suggesting their potential use as novel antibiotics .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . This modulation affects the stability of microtubules, which are essential for cell division and survival.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the ethanediamide core but differ in substituents, influencing their physicochemical and biological properties:
Substituent Effects on Activity
- 3-Methoxyphenyl vs. In contrast, the 3-methoxyphenyl group in the target compound offers moderate hydrophobicity and hydrogen-bonding capacity.
- The piperazine ring improves aqueous solubility, which may address pharmacokinetic limitations observed in less polar analogs.
- Heterocyclic Additions (CM962474): Pyrimidinyl and pyrazolyl groups in CM962474 could enable π-stacking with aromatic residues in enzymes, improving affinity .
Enzyme Inhibition Potential
- Falcipain-2 Inhibition (QOD): QOD demonstrated inhibitory activity against falcipain-2, a malaria parasite protease, via molecular docking and cubic simulation box studies. Its tetrahydroquinolinyl group likely interacts with the enzyme’s S2 subsite .
- Target Compound Hypothesis: The absence of bulky substituents in the target compound may reduce steric hindrance, allowing deeper penetration into enzyme active sites. AutoDock4 simulations (as used in ) could predict its binding mode relative to QOD.
Molecular Dynamics (MD) and Solubility
- Water Models (): MD simulations using SPC/TIP4P water models suggest that compounds with polar substituents (e.g., methoxy or piperazinyl groups) exhibit better solvation, aligning with the solubility enhancement seen in ’s chloro-piperazinyl analog.
- Diffusion Coefficients: The target compound’s smaller substituents may result in higher self-diffusion coefficients compared to bulkier analogs like QOD, influencing membrane permeability .
Physicochemical Properties and Pharmacokinetics
Key Observations:
- QOD’s Higher LogP: Reflects increased lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.
- Compound’s Solubility: The piperazinyl group lowers LogP and introduces a basic nitrogen, improving solubility in physiological pH.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-methoxyphenyl)ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes a benzodioxole moiety and a methoxyphenyl group. Its molecular formula is , suggesting the presence of nitrogen and oxygen which may contribute to its biological activity.
Antioxidant Activity
Research has demonstrated that compounds containing benzodioxole structures exhibit significant antioxidant properties. These activities are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. The presence of methoxy groups may enhance these effects by stabilizing the radical intermediates formed during the reaction with oxidants.
Anti-inflammatory Effects
Studies indicate that this compound can modulate inflammatory pathways. In vitro assays have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells are treated with this compound. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Neuroprotection is another area where this compound shows promise. Research involving neuronal cell lines has revealed that it can prevent apoptosis induced by oxidative stress, likely through the activation of survival pathways such as the PI3K/Akt pathway.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The benzodioxole structure is known for its ability to donate electrons, thereby neutralizing free radicals.
- Cytokine Modulation : The compound appears to inhibit NF-kB signaling pathways, leading to decreased production of inflammatory cytokines.
- Calcium Homeostasis : It may influence intracellular calcium levels, which is crucial for neuronal health and function.
Study 1: Antioxidant Efficacy
In a controlled study involving rat models, treatment with this compound resulted in a significant decrease in lipid peroxidation markers compared to untreated controls, indicating enhanced antioxidant capacity.
Study 2: Inflammation Reduction
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results showed a marked reduction in joint swelling and pain scores after 12 weeks of treatment, supporting its potential therapeutic role.
Data Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(3-Methoxyphenyl)ethanediamide?
Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:
Formation of the benzodioxole-methylamine intermediate via reductive amination of 5-(aminomethyl)-1,3-benzodioxole.
Coupling with 3-methoxyphenyl ethanediamide using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF).
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
Key challenges include optimizing reaction yields for sterically hindered amide bonds and ensuring regioselectivity. Parallel synthesis approaches, as seen in analogous benzodioxole derivatives, may improve efficiency .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : For unambiguous confirmation of molecular geometry and hydrogen-bonding patterns. Software like SHELXL (for refinement) and ORTEP (for visualization) are standard .
- NMR spectroscopy : H and C NMR to verify substituent positions and assess purity. Key signals include methoxy protons (~3.8 ppm) and benzodioxole methylene protons (~4.2 ppm).
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., ESI-HRMS in positive ion mode).
Basic: What in vitro assays are used to evaluate its antimalarial activity?
Answer:
- Falcipain-2/3 inhibition assays : Measure IC using fluorogenic substrates (e.g., Z-Leu-Arg-AMC). Recombinant falcipain enzymes are incubated with the compound, and activity is quantified via fluorescence .
- Plasmodium culture assays : Assess growth inhibition (e.g., SYBR Green assay for P. falciparum 3D7 strain). EC values are compared to chloroquine controls.
Advanced: How can molecular dynamics (MD) simulations elucidate its binding mechanism to falcipain enzymes?
Answer:
- Setup : Use software like GROMACS or AMBER with a force field (e.g., CHARMM36). Solvate the enzyme-compound complex in a water box, add counterions, and equilibrate.
- Key parameters : Analyze binding free energy (MM-PBSA/GBSA), hydrogen-bond occupancy, and hydrophobic interactions. Evidence from MD simulations (e.g., 1 µs trajectories) shows stable binding at the falcipain-2 active site, with the benzodioxole group forming π-π interactions with His174 .
- Validation : Compare simulation data with mutagenesis studies (e.g., His174Ala mutants showing reduced inhibition).
Advanced: How to resolve discrepancies in reported IC50_{50}50 values across studies?
Answer:
- Assay standardization : Control enzyme source (recombinant vs. native), substrate concentration, and pH (falcipain-2 optimal activity at pH 5.5).
- Data normalization : Use internal controls (e.g., E-64 as a reference inhibitor). Statistical analysis (e.g., ANOVA) to account for inter-lab variability.
- Orthogonal validation : Cross-check with isothermal titration calorimetry (ITC) to measure binding affinity independently .
Advanced: What strategies guide structure-activity relationship (SAR) studies to optimize antimalarial potency?
Answer:
- Core modifications :
- Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance enzyme affinity.
- Vary benzodioxole substituents (e.g., halogenation) to improve metabolic stability.
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Gly83 in falcipain-3).
- In silico ADMET profiling : Predict solubility (LogP) and cytochrome P450 interactions to prioritize analogs .
Advanced: How to assess potential resistance development in Plasmodium strains?
Answer:
- Serial passage under drug pressure : Culture P. falciparum with sublethal compound concentrations for 6–12 months. Monitor EC shifts via SYBR Green assays.
- Genomic analysis : Sequence resistant strains to identify mutations (e.g., falcipain-2 Pf3D7_1329200 SNPs). Cross-resistance studies with artemisinin derivatives are critical .
Advanced: What experimental designs evaluate synergistic effects with existing antimalarials?
Answer:
- Checkerboard assays : Combine the compound with artesunate/doxycycline in a 96-well plate. Calculate fractional inhibitory concentration (FIC) indices.
- Mechanistic synergy : Use transcriptomics (RNA-seq) to identify pathways co-targeted by the combination (e.g., hemoglobin degradation and redox homeostasis) .
Basic: How is compound stability assessed under physiological conditions?
Answer:
- Simulated gastric fluid (SGF) and plasma stability : Incubate the compound in SGF (pH 1.2) or human plasma at 37°C. Monitor degradation via HPLC/LC-MS at 0, 1, 4, and 24 hours.
- Light/temperature stability : Store aliquots at -20°C, 4°C, and 25°C (40–75% humidity) for 4 weeks. Assess purity changes .
Advanced: What methodologies characterize in vivo pharmacokinetics and tissue distribution?
Answer:
- Rodent studies : Administer a single dose (IV/oral) to mice. Collect plasma/tissues (liver, spleen) at timed intervals. Quantify compound levels via LC-MS/MS.
- Key parameters : Calculate bioavailability (F), half-life (t), and volume of distribution (Vd). Microdialysis may assess blood-brain barrier penetration.
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
